6-Bromo-8-methylquinoline-3-boronic acid
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Overview
Description
6-Bromo-8-methylquinoline-3-boronic acid is a boronic acid derivative with the molecular formula C10H9BBrNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Bromo-8-methylquinoline-3-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like dimethylformamide (DMF) or toluene, and a palladium catalyst such as Pd(PPh3)4 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylquinoline-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid group to a borane derivative.
Substitution: Replaces the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Hydroxylated quinoline derivatives.
Reduction: Borane derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
6-Bromo-8-methylquinoline-3-boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylquinoline-3-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
6-Bromo-8-methylquinoline-3-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.
4-Bromophenylboronic acid: Similar in structure but with different reactivity and applications.
8-Methylquinoline-3-boronic acid: Lacks the bromine substituent, leading to different chemical properties.
Properties
IUPAC Name |
(6-bromo-8-methylquinolin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BBrNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBFVHFSXSETSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=CC(=C2)Br)C)N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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